Adenosine 5'-triphosphate dimagnesium salt

Description

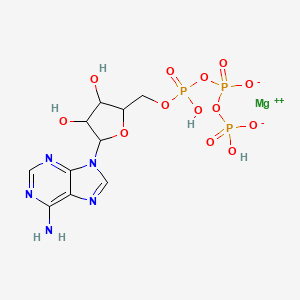

Adenosine 5'-triphosphate dimagnesium salt (Mg₂ATP) is a coordination complex where two magnesium ions bind to the triphosphate chain of ATP. This compound plays a critical role in biological energy transduction, enzymatic reactions, and cellular metabolism. The magnesium ions stabilize the negatively charged triphosphate group, altering ATP's conformational flexibility, acidity, and hydrolysis kinetics compared to other ATP salts . Mg₂ATP is commonly used in biochemical assays, enzyme studies (e.g., ATPases), and therapeutic formulations due to its enhanced stability and bioavailability .

Properties

IUPAC Name |

magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJCOXYBYJLIK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis

Method Overview:

The enzymatic method involves the phosphorylation of adenosine diphosphate (ADP) in the presence of magnesium ions, catalyzed by specific kinases such as acetate kinase, in a controlled biochemical environment. This method is particularly advantageous for producing high-purity ATP suitable for biological assays.

- Reactants: ADP and inorganic phosphate (or pyrophosphate), with magnesium ions as cofactors.

- Enzymes: Phosphotransferase enzymes like acetate kinase facilitate the transfer of phosphate groups.

- Conditions: A buffered aqueous solution at physiological pH (~7.4), temperature around 37°C, and controlled enzyme concentrations.

- Yield Optimization: Excess magnesium ions (typically 2-5 equivalents relative to ADP) enhance complex formation with ATP, stabilizing the compound.

Chemical Synthesis via Phosphorylation of Adenosine

Method Overview:

Chemical routes involve direct phosphorylation of adenosine or its derivatives using phosphorylating agents such as pyrophosphoric acid esters, in the presence of magnesium salts to stabilize the triphosphate structure.

- Solvent: Anhydrous organic solvents (e.g., acetonitrile, chlorobenzene).

- Temperature: Typically room temperature to 50°C.

- pH: Slightly alkaline (~8-9) during phosphorylation to facilitate nucleophilic attack.

- Catalysts: Hydrogen gas for ester deprotection; magnesium salts for complexation.

- Use of tribenzyl esters of pyrophosphoric acid has been shown to improve yield and purity of ATP (Reference).

- The process involves multiple purification steps, including precipitation, chromatography, and dialysis to remove impurities and residual reagents.

Specific Preparation Protocols and Reaction Conditions

Synthesis Using Pyrophosphoric Acid Esters

Procedure Summary:

- React adenosine phosphoramidate with a pyrophosphoric acid ester (e.g., tribenzyl ester) in an organic solvent.

- Allow condensation at ambient temperature for 2-3 days.

- Hydrolyze protecting groups via catalytic hydrogenation.

- Add magnesium chloride to form the dimagnesium salt.

| Parameter | Typical Range | References |

|---|---|---|

| Solvent | Acetonitrile, chlorobenzene | , |

| Temperature | 20-50°C | , |

| Reaction Time | 48-72 hours | , |

| Magnesium Salt Addition | 1.5-2 equivalents per ATP |

Enzymatic Phosphorylation

Procedure Summary:

- Incubate ADP with inorganic pyrophosphate and magnesium ions in buffered solution.

- Use kinases such as acetate kinase to catalyze the transfer.

- Purify ATP via ion-exchange chromatography.

| Parameter | Typical Range | References |

|---|---|---|

| Buffer pH | 7.2-7.4 | |

| Temperature | 37°C | |

| Mg²⁺ Concentration | 2-5 mM | |

| Reaction Duration | 1-4 hours |

Purification and Isolation

- Precipitation: Using ethanol or acetone to precipitate ATP magnesium salt.

- Ion-Exchange Chromatography: To separate ATP from unreacted precursors and by-products.

- Dialysis: To remove residual salts and small molecules.

- Crystallization: For obtaining high-purity ATP dimagnesium salt suitable for analytical applications.

- Purity levels exceeding 98% are achievable with optimized chromatography and dialysis protocols (Reference,).

Notes and Considerations

- Water-Free Conditions: Critical during the phosphorylation steps to prevent hydrolysis of reactive intermediates.

- Reaction Monitoring: Use of thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress.

- Storage: The final ATP dimagnesium salt should be stored under dry, inert conditions at -20°C to prevent degradation.

Data Summary Table

Chemical Reactions Analysis

Enzymatic Phosphate Transfer Reactions

ATP-Mg²⁺ serves as a substrate in kinase and phosphotransferase reactions. For example, in the ATP–creatine phosphotransferase system:

Reaction :

Key Features:

-

Mechanism : Random binding of substrates to form ternary complexes, with rapid equilibrium steps except for the central interconversion .

-

Kinetic Constants :

Parameter Value (pH 8.0, 1 mM Mg²⁺) (MgATP²⁻) 0.12 mM (creatine) 4.5 mM (forward) 280 s⁻¹ -

Magnesium Role : Stabilizes the negatively charged phosphate groups, enhancing enzyme-substrate binding .

Hydrolysis and Energy Release

ATP-Mg²⁺ hydrolysis is a central energy-releasing reaction:

Reaction :

Thermodynamic Data:

| [Mg²⁺] (mM) | ΔG°' (kJ/mol) |

|---|---|

| 0 | -35.7 |

| 1 | -32.5 |

| 5 | -31.0 |

-

Magnesium Effect : Higher Mg²⁺ concentrations reduce free energy release due to chelation, altering the reaction's electrostatic environment .

Protonation-Dependent Structural Changes

Protonation states influence ATP-Mg²⁺ conformation and reactivity:

-

Acidic Conditions : Protonation of γ-phosphate reduces Mg²⁺ binding affinity, destabilizing the complex .

-

Neutral/Basic Conditions : Deprotonated phosphate groups form stable Mg²⁺ chelates, enhancing enzymatic recognition .

Experimental Findings :

-

Near-edge X-ray absorption spectra show protonation at N7 of adenine alters electronic structure, impacting interactions with Mg²⁺ .

Role in Kinase-Mediated Phosphorylation

ATP-Mg²⁺ is essential for kinase activity, requiring two Mg²⁺ ions:

-

First Mg²⁺ : Neutralizes phosphate charges, facilitating ATP binding.

-

Second Mg²⁺ : Positions the γ-phosphate for transfer to substrates (e.g., proteins, glucose) .

Example Reaction (Hexokinase) :

Interaction with Nucleic Acid Polymerases

ATP-Mg²⁺ acts as a nucleotide precursor in RNA/DNA synthesis:

-

Mechanism : Mg²⁺ coordinates the triphosphate group, aligning the 3'-OH of the primer for nucleophilic attack on the α-phosphate .

Energy Coupling :

Stability and Decomposition Pathways

ATP-Mg²⁺ decomposes under non-physiological conditions:

-

Thermal Degradation : Above 50°C, hydrolysis accelerates, forming ADP and inorganic phosphate .

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) environments .

Storage Recommendations :

-

Stable at -20°C in lyophilized form; aqueous solutions require buffering (pH 6.5–7.5) and Mg²⁺ supplementation .

Chelation and Metal Ion Interactions

ATP-Mg²⁺ competes with other divalent cations:

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Mg²⁺ | 3.98 |

| Ca²⁺ | 3.28 |

| Zn²⁺ | 4.50 |

Scientific Research Applications

Adenosine 5'-triphosphate dimagnesium salt (ATP-Mg) is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division. ATP and its phosphate bonds are basic components of energy exchange in biological systems . ATP-Mg is a critical molecule in cellular metabolism and energy transfer and plays significant roles in signaling pathways, immune responses, and various physiological processes.

Applications

Adenosine 5'-triphosphate magnesium salt is widely utilized in various biological and industrial applications . It is essential for studying energy transfer in cells, investigating metabolic pathways and cellular respiration, and understanding how organisms generate and utilize energy . This compound is also used in research focused on biochemical processes, cell culture, pharmaceutical development, enzyme activity studies, and biotechnology applications .

Biochemical Research

ATP-Mg is essential for studying energy transfer in cells . Researchers use it to investigate metabolic pathways and cellular respiration, providing insights into how organisms generate and utilize energy .

Cell Culture

In laboratory settings, ATP-Mg serves as a critical supplement in cell culture media . Its presence supports cell growth and proliferation, making it invaluable for tissue engineering and regenerative medicine applications .

Pharmaceutical Development

The compound is used in drug formulation processes, particularly in the development of therapies targeting energy metabolism disorders . Its role in ATP synthesis helps in understanding drug mechanisms and efficacy .

Enzyme Activity Studies

ATP-Mg acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and regulation . This application is crucial for developing enzyme inhibitors and understanding metabolic diseases .

Biotechnology Applications

In the field of biotechnology, ATP-Mg is utilized in the production of recombinant proteins and other biomolecules . Its ability to enhance protein synthesis makes it a key component in bioprocessing .

Scientific Research

Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:

- Chemistry Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.

- Biology Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.

- Medicine Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.

- Industry Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.

Other Applications

Mechanism of Action

Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .

Comparison with Similar Compounds

Chemical Stability and Hydrolysis Rates

Mg₂ATP exhibits distinct hydrolysis mechanisms and stability compared to other ATP salts:

Key Findings :

- Mg²⁺ increases the hydrolysis rate of ATP⁴⁻ by stabilizing the transition state through electrostatic interactions with pyrophosphate oxyanions .

- Without Mg²⁺, ATP³⁻ hydrolyzes faster than ATP⁴⁻ due to easier metaphosphate elimination .

- Calcium ions (Ca²⁺) mimic Mg²⁺ in ³¹P NMR chemical shifts but are less effective in enzymatic ATPases .

Structural and Spectroscopic Differences

³¹P NMR Chemical Shifts :

Coordination Geometry :

Biological Activity

Adenosine 5'-triphosphate dimagnesium salt (ATP-Mg) is a critical molecule in cellular metabolism and energy transfer. Its biological activity extends beyond energy provision; it plays significant roles in signaling pathways, immune responses, and various physiological processes.

- Molecular Formula : C₁₀H₁₄Mg₂N₅O₁₃P₃

- Molecular Weight : 529.47 g/mol

- CAS Number : 74804-12-9

ATP acts as a substrate for kinases and adenylate cyclases, which are vital in signal transduction pathways. It is involved in the synthesis of cyclic AMP (cAMP), a second messenger that mediates various cellular responses. Moreover, ATP-Mg is essential for the activation of metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Biological Functions

- Energy Metabolism : ATP is the primary energy currency of the cell, driving processes such as muscle contraction, biosynthesis, and cellular motility.

- Cell Signaling : ATP functions as an extracellular signaling molecule, influencing immune responses and inflammation. It activates purinergic receptors that modulate various physiological functions .

- Neutrophil Chemotaxis : ATP promotes the migration of neutrophils to sites of infection, enhancing the immune response .

In Vitro Studies

- Inflammation Modulation : In human gingival fibroblasts (HGFs), ATP co-treatment with lipopolysaccharide (LPS) significantly activated the NLRP3 inflammasome, leading to increased secretion of pro-inflammatory cytokines such as IL-1β and MIP-2 .

- Caspase Activation : ATP has been shown to induce secretion of inflammatory mediators in bone marrow-derived macrophages (BMDMs) through caspase-1 activation, highlighting its role in inflammation .

In Vivo Studies

- Bacterial Infection Protection : A study demonstrated that intraperitoneal administration of ATP (50 mg/kg) protected mice from bacterial infections by enhancing neutrophil recruitment and cytokine secretion .

- Toxicity Studies : A subchronic toxicity study indicated that oral administration of ATP disodium salt at doses up to 2000 mg/kg was well tolerated in rats without significant adverse effects on body weight or feed consumption .

Clinical Applications

ATP supplementation has been explored for its ergogenic potential and health benefits:

- Cardiovascular Health : Research indicates that oral ATP supplementation may improve blood flow and reduce blood pressure post-exercise .

- Muscle Performance : Studies have shown that ATP can enhance recovery and performance during high-intensity exercise by maintaining plasma ATP levels .

Case Studies

-

Oral Supplementation Trials :

- A trial involving oral non-enteric coated ATP disodium supplementation showed improvements in erythrocyte ATP synthesis during high-intensity exercise without significant gastric instability issues .

- Another study demonstrated that a single dose of 400 mg ATP disodium led to faster recovery of heart rate variability after aerobic exercise compared to placebo .

- Long-term Effects on Health Markers :

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing adenosine 5'-triphosphate dimagnesium salt in laboratory settings?

- Methodological Answer :

- Storage: Maintain ≤-20°C in airtight, light-protected containers to prevent hydrolysis and degradation. Avoid repeated freeze-thaw cycles .

- Handling: Use gloves and avoid direct contact with skin/eyes. For solutions, prepare fresh and discard unused portions to minimize instability .

- Contamination: Separate waste from organic solvents and dispose via certified biological waste services to comply with environmental regulations .

Q. How is this compound utilized in enzyme kinetic assays?

- Methodological Answer :

- Substrate Preparation: Dissolve in deionized water (pH-adjusted to 7.5 with sodium bicarbonate) to maintain ionic compatibility with enzymes like myosin ATPase or glycerol kinase .

- Magnesium Dependency: Include 1–5 mM MgCl₂ to stabilize the Mg-ATP complex, as free ATP⁴⁻ is a poor substrate for Mg²⁺-dependent enzymes .

- Controls: Use ATP analogs (e.g., ATPγS) to distinguish enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How does magnesium coordination influence the NMR spectral properties of adenosine 5'-triphosphate?

- Methodological Answer :

- 31P NMR Analysis : Magnesium binding to ATP’s γ-phosphate induces downfield shifts (Δδ ≈ 1–2 ppm) due to electrostatic interactions. Use purified Mg-ATP salts (e.g., MgATPH₂) in D₂O at pD 8.2 to observe tri- and tetra-anion species .

- Dynamic Equilibria: Rapid interconversion of bidentate Mg-ATP complexes (e.g., Mg²⁺ binding to β,γ-phosphates) occurs on the millisecond timescale, requiring high-resolution NMR for differentiation .

Q. What mechanistic insights explain pH-dependent non-enzymatic hydrolysis of this compound?

- Methodological Answer :

- At pH >7 : Hydrolysis proceeds via metaphosphate (PO₃⁻) intermediates. Mg²⁺ accelerates tetra-anion (ATP⁴⁻) hydrolysis by 60-fold via γ-phosphate coordination, while tri-anion (ATPH³⁻) hydrolysis is Mg²⁺-insensitive .

- At pH <4 : Dominated by oxyphosphorane intermediates. Use HPLC to quantify ADP/AMP products and kinetic modeling to distinguish elimination-addition vs. acid-catalyzed pathways .

Q. How can researchers resolve contradictions in reported stability data for ATP salts under varying experimental conditions?

- Methodological Answer :

- Variable Factors : Compare salt forms (e.g., disodium vs. dimagnesium), buffer composition (e.g., Tris vs. HEPES), and temperature. For example, Mg-ATP is more stable in acetonitrile-water mixtures than pure aqueous solutions .

- Analytical Validation : Employ UV-Vis (λ = 259 nm) and HPLC (C18 columns, phosphate buffers) to quantify degradation products and calculate half-lives .

Q. What methodologies are recommended for assessing the purity of commercial this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) to separate ATP, ADP, and AMP. Purity ≥95% is acceptable for most enzymatic studies .

- Spectroscopy : Verify A₂₅₀/A₂₆₀ ratio (~0.8 for ATP) and test for endotoxins (<0.1 EU/mg) if used in cell-based assays .

Experimental Design & Data Analysis

Q. How to design experiments studying ATP-driven energy transduction in muscle contraction models?

- Methodological Answer :

- System Setup : Use skinned muscle fibers or actomyosin complexes in Mg²⁺-containing buffers (pH 7.4). Pre-equilibrate ATP solutions to avoid pH shifts .

- Kinetic Trapping : Rapid-quench flow techniques coupled with MALDI-TOF MS can capture transient phosphorylated intermediates .

Q. What are the implications of this compound’s role in purinergic signaling research?

- Methodological Answer :

- Receptor Studies : Use Mg-ATP (1–100 μM) to activate P2X/P2Y receptors. Differentiate ATP effects from ADP/AMP via competitive inhibitors (e.g., AR-C 69931 for P2Y12) .

- Signal Quantification : Combine luciferase-based ATP assays with calcium imaging to correlate extracellular ATP release with intracellular Ca²⁺ fluxes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.